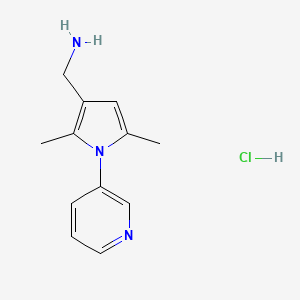

(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride

Beschreibung

(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride (CAS 1173043-87-2) is a hydrochloride salt of a pyrrole-derived primary amine. Its molecular formula is C₁₂H₁₆ClN₃, featuring a 2,5-dimethylpyrrole core substituted with a pyridin-3-yl group at the 1-position and a methanamine moiety at the 3-position . This compound is structurally characterized by:

Eigenschaften

IUPAC Name |

(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;/h3-6,8H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCIJQAIFYRVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride, also known by its CAS number 35711-47-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, including cancer cell lines and monoclonal antibody production.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : 200.24 g/mol

- CAS Number : 35711-47-8

- InChI Key : PELMABXCQSKCNO-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Cell Growth Suppression : Studies have shown that this compound can suppress cell growth in various cancer cell lines. For instance, it was observed to enhance glucose uptake and increase intracellular ATP levels during monoclonal antibody production, indicating a role in metabolic regulation within cells .

- Monoclonal Antibody Production : The compound positively influences the production of monoclonal antibodies (mAbs). In a specific study, it was found to improve mAb production by maintaining cell viability and increasing cell-specific productivity . The enhancement in productivity was attributed to the compound's ability to suppress cell growth while promoting metabolic activity.

- Apoptosis Induction : The compound has been linked to apoptosis induction in certain studies. Specifically, derivatives related to this compound have shown the ability to arrest the cell cycle at the G0/G1 phase and induce apoptosis by decreasing the expression of c-Myc and other related proteins .

Table 1: Summary of Biological Activities

Case Study: Monoclonal Antibody Production

In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, this compound was supplemented into the culture medium. The results indicated:

- An increase in mAb concentration from control levels to 1,098 mg/L under treatment conditions.

- A significant improvement in cell-specific productivity from 7.1 pg/cell/day to 11 pg/cell/day.

These findings suggest that the compound can be an effective additive for enhancing bioproduction processes in biotechnology .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Research indicates that modifications to the pyrrole ring or substitution patterns can significantly affect its efficacy as an anti-cancer agent or as a promoter of mAb production. The 2,5-dimethylpyrrole moiety has been identified as particularly important for enhancing cell-specific productivity in cultures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, aromatic systems, or salt forms. Key differences in molecular structure, physicochemical properties, and synthetic pathways are highlighted.

Substituent Variations on the Pyrrole Ring

Compound 4 : 2-Chloro-1-{2,5-dimethyl-1-[(4-trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanimine hydrochloride

- Molecular Formula : C₁₅H₁₅Cl₂F₃N₂O₂.

- Key Features : Replaces the pyridin-3-yl group with a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group introduces strong electron-withdrawing effects, altering reactivity and lipophilicity.

- Properties : Melting point 220°C; synthesized via chloroacetonitrile and HCl gas in diethyl ether .

- Comparison : The absence of a pyridine ring in Compound 4 reduces basicity, while the trifluoromethoxy group increases metabolic stability and hydrophobicity compared to the target compound.

(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride (CAS 2225154-15-2)

Variations in Aromatic Systems

[2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-3-yl]methanamine

- Key Features : Substitutes the pyridin-3-yl group with a pyridin-4-ylmethyl moiety.

- The methylene spacer increases flexibility compared to the direct pyridin-3-yl linkage in the target compound .

2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone (Compound 5)

- Molecular Formula: C₁₅H₁₃ClF₃NO₂.

- Key Features : Replaces the methanamine group with a chloroacetyl moiety.

- Properties : Melting point 147°C; IR absorption at 1685 cm⁻¹ (C=O stretch).

- Comparison : The ketone functionality introduces electrophilicity, enabling nucleophilic reactions (e.g., with amines or thiols), unlike the primary amine in the target compound .

Salt Form and Derivative Comparisons

[2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine Dihydrochloride (CAS 2044872-02-6)

- Molecular Formula : C₁₂H₁₇Cl₂N₃.

- Comparison: The dihydrochloride salt increases polarity and aqueous solubility compared to the monohydrochloride form. This may enhance bioavailability in pharmaceutical contexts .

Free Base Form

Structural and Functional Implications

Physicochemical Properties

Vorbereitungsmethoden

Pyrrole Core Synthesis and Substitution

The pyrrole ring bearing 2,5-dimethyl substituents can be synthesized via condensation reactions involving 2,5-hexanedione and appropriate amines or by cyclization methods catalyzed by acid catalysts such as p-toluenesulfonic acid on silica gel under reflux conditions (90 °C, 3 h).

The introduction of the pyridin-3-yl group at the nitrogen of the pyrrole is typically achieved via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using pyridin-3-yl halides and pyrrole derivatives in the presence of bases like potassium carbonate and phase transfer catalysts such as tetrabutylammonium bromide in solvent mixtures (dioxane:water 1:1).

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 3-position of the pyrrole is commonly introduced through reductive amination of the corresponding aldehyde intermediate. For example, the aldehyde derivative of the pyrrole is reacted with ammonia or an amine source in the presence of a reducing agent to form the methanamine functionality.

Reductive amination conditions typically involve mild heating and use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (Pd-C, H2 atmosphere) in solvents like ethanol.

Formation of Hydrochloride Salt

- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethereal hydrogen chloride, to improve stability and solubility.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Pyrrole ring formation | 2,5-Hexanedione, p-toluenesulfonic acid on silica gel, reflux 90 °C, 3 h | ~80-90 | Acid-catalyzed cyclization |

| N-Arylation (pyridin-3-yl) | Pd(OAc)2, TBAB, K2CO3, dioxane:water (1:1), reflux | 75-90 | Buchwald-Hartwig amination conditions |

| Reductive amination | Aldehyde intermediate, NH4OH or amine, NaBH3CN or Pd-C/H2, EtOH, rt to reflux | 70-95 | Mild conditions to preserve sensitive groups |

| Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Salt formation to enhance compound stability |

Experimental Insights and Analytical Data

NMR Characterization: The synthesized compound is characterized by ^1H and ^13C NMR spectroscopy using instruments such as Bruker Avance II 500 MHz and DPX300 MHz spectrometers. Chemical shifts and coupling constants confirm the substitution pattern on the pyrrole and pyridine rings.

LC-MS Analysis: Purity and molecular weight confirmation are performed by LC-MS using C18 columns and gradients of water/acetonitrile with formic acid or ammonia modifiers. Purity is typically ≥95%.

Physicochemical Properties: The compound exhibits moderate solubility in aqueous buffers (pH 2.0 and 6.5), with solubility values ranging from low to moderate µg/mL levels depending on the exact substituents and salt form.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core ring formation | Acid-catalyzed cyclization of diketones |

| Pyridin-3-yl introduction | Pd-catalyzed amination (Buchwald-Hartwig) |

| Aminomethyl group addition | Reductive amination of aldehyde intermediate |

| Salt formation | Reaction with HCl to form hydrochloride salt |

| Typical solvents | Dioxane, ethanol, methanol, water mixtures |

| Catalysts and reagents | Pd(OAc)2, TBAB, K2CO3, NaBH3CN, p-toluenesulfonic acid |

Q & A

Q. What are the recommended synthetic routes for (2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride, and how can reaction progress be optimized?

- Methodological Answer : The synthesis typically involves condensation of 2,5-dimethylpyrrole derivatives with pyridin-3-ylmethylamine precursors under acidic conditions. Key intermediates are monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 1:2) or ¹H NMR spectroscopy to track the formation of the Schiff base intermediate. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether . Optimization includes controlling reaction temperature (60–80°C) and using catalysts like acetic acid to enhance yield (reported ~65–75%).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₈ClN₃), while ¹³C NMR and 2D-COSY validate the pyrrole-pyridine linkage. Purity ≥95% is verified via HPLC (C18 column, acetonitrile/water + 0.1% TFA, gradient elution). Residual solvents (e.g., DCM, ether) are quantified using GC-MS .

Q. What are the primary safety considerations for handling this compound in a laboratory setting?

- Methodological Answer : While specific GHS data are unavailable for this compound, structurally similar hydrochlorides (e.g., pyridin-3-ylmethanamine derivatives) require standard precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrole and pyridine rings influence biological activity?

- Methodological Answer : Comparative studies of analogs (e.g., pyridin-2-yl vs. pyridin-3-yl substitutions) reveal that the 3-pyridyl group enhances binding to nicotinic acetylcholine receptors (nAChRs) due to optimal hydrogen bonding. Methyl groups at the 2- and 5-positions on the pyrrole ring improve metabolic stability by reducing CYP450-mediated oxidation . Table 1 : Substituent Effects on Target Binding Affinity

| Substituent Position | Target (nAChR α4β2) IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| Pyridin-3-yl | 0.45 ± 0.12 | 3.8 ± 0.4 |

| Pyridin-2-yl | 1.20 ± 0.25 | 2.1 ± 0.3 |

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, variations in buffer pH (7.4 vs. 6.8) can alter protonation states of the amine group, affecting receptor binding. Standardize protocols:

- Use radioligand binding assays with uniform membrane preparations (e.g., HEK293 cells expressing α4β2 nAChR).

- Validate results via patch-clamp electrophysiology to measure ion channel modulation directly .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with targets like the nAChR ligand-binding domain. Focus on:

Q. What analytical techniques are critical for studying degradation pathways under accelerated stability conditions?

- Methodological Answer : Forced degradation studies (40°C/75% RH, 14 days) coupled with LC-QTOF-MS identify major degradation products (e.g., hydrolysis of the methanamine group). Kinetic modeling (Arrhenius equation) extrapolates shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.